Etoricoxib Impurity 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoricoxib Impurity 12, also known as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine, is a synthetic impurity found in the drug Etoricoxib . It is a byproduct of the synthesis of Etoricoxib and is formed from the oxidative degradation of the active pharmaceutical ingredient (API) of the drug . The molecular formula of Etoricoxib Impurity 12 is C21H16ClN3O2S and its molecular weight is 409.9 .
Scientific Research Applications
Pharmaceutical Formulation Analysis
Etoricoxib Impurity 12 is used in the development of analytical methods for the quantification of Etoricoxib in pharmaceutical formulations . Techniques such as spectrophotometry, HPLC, LC-MS/MS, UPLC-MS/MS, HPTLC, and capillary electrophoresis are used for this purpose .
Biological Sample Analysis
The compound is also used in the development of analytical methods for the quantification of Etoricoxib in biological samples . This is crucial for understanding the pharmacokinetics and bioavailability of the drug.
Quality Control
Etoricoxib Impurity 12 is used in quality control laboratories for routine analysis . It helps in ensuring the quality and safety of the pharmaceutical products containing Etoricoxib.
Drug Efficacy Studies
Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been studied extensively for its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis. Etoricoxib Impurity 12 plays a crucial role in these studies.
Drug Interaction Studies
Etoricoxib Impurity 12 is used in drug interaction studies. For instance, a study used it for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities .
COVID-19 Supportive Treatment Research
Etoricoxib, along with Paracetamol, has been incorporated into COVID-19 supportive treatment . Etoricoxib Impurity 12 is used in the research related to this application.
Mechanism of Action
Target of Action
Etoricoxib Impurity 12, also known as 6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are associated with pain and inflammation .
Mode of Action
This compound acts as a selective inhibitor of COX-2 . It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), thereby preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Etoricoxib Impurity 12 is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Etoricoxib is well absorbed when given orally, with the maximum plasma drug concentration occurring approximately 1 hour after administration . It is extensively protein-bound, primarily to plasma albumin . The elimination half-life is approximately 20 hours in healthy subjects, enabling once-daily dosing . Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme and is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, which are key mediators of inflammation and pain, Etoricoxib helps to alleviate these symptoms .
Action Environment
The action, efficacy, and stability of Etoricoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of Etoricoxib . Additionally, the compound’s action may be affected by the patient’s renal and hepatic function, as these organs play a key role in the metabolism and excretion of the drug .
properties
IUPAC Name |
6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNADBESBBLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.